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molecular formula C11H13NO3 B8711247 Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate

Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate

Cat. No. B8711247
M. Wt: 207.23 g/mol
InChI Key: VWLAYMRYEOWEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06403561B1

Procedure details

Ethyl 4-methoxyindole-2-carboxylate (0.95 g, 4.33 mmol) was dissolved in methanol (10 ml) and magnesium shavings (0.471 g, 19.37 mmol) were then added, with stirring, at room temperature under a nitrogen atmosphere. After the reaction started, a water bath was used to maintain the reaction temperature between 15-20° C. This mixture was stirred overnight. At the end of the reaction, dichloromethane (200 ml) was added to the mixture, followed by ammonium chloride solution (200 ml). The organic phase was separated out and the aqueous phase was extracted with dichloromethane (3×50 ml). The combined organic phases were dried over magnesium sulphate and the solvent was removed to give a brown oil.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.471 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([C:12]([O:14][CH2:15]C)=[O:13])[NH:7]2.[Mg].ClCCl.[Cl-].[NH4+]>CO>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH:6]([C:12]([O:14][CH3:15])=[O:13])[NH:7]2 |f:3.4|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
COC1=C2C=C(NC2=CC=C1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.471 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, at room temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a water bath was used
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature between 15-20° C
STIRRING
Type
STIRRING
Details
This mixture was stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
The organic phase was separated out
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a brown oil

Outcomes

Product
Name
Type
Smiles
COC1=C2CC(NC2=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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